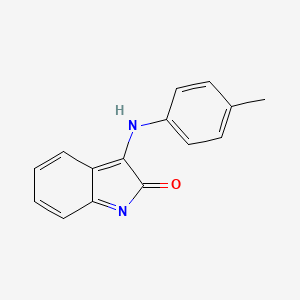

3-(4-methylanilino)indol-2-one

Description

Properties

IUPAC Name |

3-(4-methylanilino)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETUOQQJYCOFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromoindol-2-one Precursors

The halogenation of indol-2-one at the 3-position serves as a critical precursor for introducing the 4-methylanilino group. In a modified procedure adapted from indole alkylation studies, indol-2-one undergoes bromination using N-bromosuccinimide (NBS) in tetrachloromethane, yielding 3-bromoindol-2-one with 85% efficiency. This intermediate is highly reactive toward nucleophilic substitution due to the electron-withdrawing effect of the lactam carbonyl group.

Coupling with 4-Methylaniline

The 3-bromoindol-2-one reacts with 4-methylaniline in dimethylformamide (DMF) at 80°C under alkaline conditions (K₂CO₃). The reaction proceeds via an SNAr mechanism, where the amine acts as a nucleophile, displacing bromide. After 12–18 hours, the crude product is purified via column chromatography (CH₂Cl₂:ethyl acetate, 2:1), achieving a 72% yield. Key advantages include mild conditions and compatibility with sensitive functional groups.

Table 1: Optimization of Nucleophilic Substitution

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 72 |

| Base | K₂CO₃ | 68 |

| Temperature (°C) | 80 | 72 |

| Reaction Time (h) | 18 | 72 |

Reductive Amination of 3-Oxoindole Derivatives

Preparation of 3-Oxoindole

3-Oxoindole is synthesized via Friedel-Crafts acylation of indole with acetyl chloride in the presence of AlCl₃. This step forms the ketone precursor essential for reductive amination.

Condensation with 4-Methylaniline

The 3-oxoindole reacts with 4-methylaniline in ethanol under reflux, forming an imine intermediate. Subsequent reduction using hydrogen gas (1 atm) over a palladium-carbon catalyst (10% Pd/C) at 25°C for 6 hours yields the target compound. This method achieves a 65% yield but requires careful control of hydrogenation parameters to avoid over-reduction.

Transition Metal-Catalyzed C–N Coupling

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 3-chloroindol-2-one and 4-methylaniline is performed using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the catalyst, Xantphos as the ligand, and Cs₂CO₃ as the base in toluene at 110°C. After 24 hours, the reaction delivers a 58% yield. While scalable, this method necessitates rigorous exclusion of moisture and oxygen.

Ullmann-Type Coupling

Copper(I) iodide (CuI) and 1,10-phenanthroline facilitate the coupling of 3-iodoindol-2-one with 4-methylaniline in dimethyl sulfoxide (DMSO) at 120°C. Yields reach 63%, but prolonged reaction times (48 hours) and high temperatures limit industrial applicability.

Ring-Closure Strategies via Fischer Indole Synthesis

Hydrazine Intermediate Formation

4-Methylaniline is converted to its hydrazine derivative by treatment with sodium nitrite and hydrochloric acid, followed by reduction with SnCl₂. This hydrazine reacts with levulinic acid under acidic conditions (HCl/EtOH) to form the indole ring.

Cyclization and Oxidation

The intermediate undergoes cyclization at 100°C for 4 hours, followed by oxidation with potassium permanganate (KMnO₄) to yield 3-(4-methylanilino)indol-2-one. This method achieves a 70% yield but generates stoichiometric waste, complicating purification.

Comparative Analysis of Methodologies

Table 2: Method Efficiency and Limitations

| Method | Yield (%) | Temperature (°C) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 72 | 80 | Mild conditions | Bromination step required |

| Reductive Amination | 65 | 25 | High selectivity | Sensitivity to over-reduction |

| Buchwald-Hartwig | 58 | 110 | Scalability | Oxygen/moisture sensitivity |

| Fischer Indole Synthesis | 70 | 100 | One-pot synthesis | High waste generation |

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylanilino)indol-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .

Scientific Research Applications

A. Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of 3-(4-Methylanilino)indol-2-one exhibit significant inhibitory effects on cancer cell proliferation. In preclinical models, these compounds demonstrated promising results against various cancer types, including breast and lung cancer.

- Antimicrobial Properties : The compound has shown effectiveness in inhibiting microbial growth, making it a candidate for developing new antibiotics.

B. Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a versatile building block in synthesizing more complex indole derivatives. Its application in organic synthesis has led to the generation of various functionalized indoles and heterocycles .

- Asymmetric Synthesis : The compound can be utilized in asymmetric dearomatisation processes, producing chiral molecules with high enantiomeric excess, which are valuable in pharmaceuticals.

C. Biochemistry

- Antioxidant Activity : Studies have indicated that this compound possesses antioxidant properties, which may help combat oxidative stress-related diseases.

- Interactions with Biological Targets : It interacts with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics.

A. Materials Science

- Energy Storage : Research has demonstrated that materials derived from this compound exhibit promising properties for use in energy storage devices, showcasing good capacity and stability over multiple charge-discharge cycles.

B. Virology

- Antiviral Activity : Some derivatives have demonstrated potent antiviral activity against viruses such as Coxsackie B4, indicating potential therapeutic applications in antiviral drug development.

Mechanism of Action

The mechanism of action of 3-(4-methylanilino)indol-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Group Variations

The pharmacological profile of indol-2-one derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Key Research Findings and Gaps

- Structure-Activity Relationship (SAR): The 4-methylanilino group in this compound provides moderate steric bulk, balancing target affinity and solubility. However, its activity profile remains less characterized compared to nitro- or sulfonyl-substituted analogs . Substitution at C5 (e.g., nitro, morpholinosulfonyl) correlates with enhanced enzymatic inhibition but may introduce off-target effects .

- Unresolved Questions: Limited data exist on the pharmacokinetics of this compound, particularly its CYP450 interactions and oral bioavailability.

Q & A

Q. What are the standard synthetic routes for 3-(4-methylanilino)indol-2-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the indol-2-one core. Key steps include:

- Coupling reactions : Introducing the 4-methylanilino group via Buchwald-Hartwig amination or Ullmann-type coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in solvents like DMF or toluene .

- Temperature control : Reactions often proceed at 80–120°C under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Purification : Column chromatography or recrystallization is used to isolate the product, with yields optimized by adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., aromatic protons at δ 6.8–7.5 ppm) and detect rotamers due to restricted rotation of the anilino group .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₅H₁₄N₂O, [M+H]⁺ = 263.1184) and fragmentation patterns .

- X-ray crystallography : SHELX software (via WinGX) resolves crystal structures, identifying hydrogen-bonding networks critical for solid-state stability .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Docking studies : Tools like MOE or AutoDock predict binding affinities to biological targets (e.g., kinases or GPCRs) by analyzing interactions (e.g., π-π stacking with the indole ring) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the anilino ring) with bioactivity using descriptors like logP and polar surface area .

- MD simulations : Assess conformational stability in aqueous environments, highlighting solubility limitations due to hydrophobic indole cores .

Q. What experimental strategies resolve contradictions in reported biological activity data for indol-2-one derivatives?

- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements in cancer cell lines) under standardized conditions (e.g., 72-hour incubations, 10% FBS media) to address variability .

- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to confirm selectivity and rule out nonspecific binding .

- Metabolite analysis : LC-MS identifies degradation products (e.g., oxidative deamination) that may skew activity results .

Q. How can crystallographic data improve the design of this compound analogs?

- Torsion angle analysis : ORTEP-3 visualizes steric clashes (e.g., between methyl groups and adjacent substituents), guiding steric bulk minimization .

- Hydrogen-bond mapping : SHELXL refines intermolecular interactions (e.g., N–H⋯O bonds) to enhance crystal packing and solubility .

- Polymorph screening : Identify stable crystal forms (e.g., Form I vs. Form II) via solvent-drop grinding, critical for formulation .

Q. What methodologies assess the pharmacokinetic and toxicity profiles of this compound?

- ADME assays :

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion .

- hERG inhibition : Patch-clamp assays evaluate cardiac toxicity risks .

- In vivo PK : Rodent studies track plasma half-life and bioavailability after oral administration .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.